4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
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Overview
Description
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the hydroxyethyl group yields 4-(2,2,2-trifluoroacetyl)benzoic acid.
- Reduction of the trifluoromethyl group yields 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid.
- Nitration of the aromatic ring yields 4-(2,2,2-trifluoro-1-hydroxyethyl)-3-nitrobenzoic acid .
Scientific Research Applications
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxyethyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroacetyl)benzoic acid
- 4-(2,2-Difluoro-1-hydroxyethyl)benzoic acid
- 4-(2,2,2-Trifluoro-1-methoxyethyl)benzoic acid
Comparison: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds. These properties differentiate it from similar compounds, which may lack one of these functional groups and, consequently, exhibit different reactivity and applications .
Properties
Molecular Formula |
C9H7F3O3 |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15) |
InChI Key |
XIFJNKHTLXGSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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